![molecular formula C14H12N2OS2 B2698889 2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol CAS No. 861206-90-8](/img/structure/B2698889.png)
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol
Overview
Description
The compound “2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol” is a type of thiazole, which is a heterocyclic compound . Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity . The empirical formula of this compound is C11H12N2S .
Scientific Research Applications
- Thiazoles exhibit antioxidant activity due to their ability to scavenge free radicals and protect cells from oxidative stress. This compound may contribute to reducing oxidative damage in biological systems .
- Thiazoles have been investigated for their anti-inflammatory properties. They can play a role in regulating central inflammation and controlling brain inflammation processes .
- Some thiazole derivatives demonstrate antitumor and cytotoxic effects. For instance, [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides showed potent cytotoxicity against prostate cancer cells .
- Novel thiazole derivatives have been evaluated for herbicidal activities. When fluorine-containing phenyl groups are introduced into their structures, they exhibit moderate to good herbicidal effects .
- Thiazoles serve as scaffolds for various drugs. Examples include Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .
Antioxidant Properties
Anti-Inflammatory Effects
Antitumor and Cytotoxic Activity
Herbicidal Properties
Biological Activities in Drug Development
properties
IUPAC Name |
2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2OS2/c1-9-14(10-5-3-2-4-6-10)16-13(19-9)7-12-15-11(17)8-18-12/h2-6,8,17H,7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEADPAJVSGAAR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)CC2=NC(=CS2)O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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